molecular formula C17H13FN2OS B2722148 2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313507-83-4

2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2722148
CAS No.: 313507-83-4
M. Wt: 312.36
InChI Key: XEJHPBSWROMXQN-UHFFFAOYSA-N
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Description

2-Fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a research-grade chemical compound supplied for use in non-clinical laboratory investigations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified in scientific literature as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels, which are key mediators of fast synaptic signaling . Research into closely related structural analogs suggests that these compounds may function as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert a state-dependent inhibitory effect on channel activity . The N-(thiazol-2-yl)benzamide core is a scaffold of significant interest in medicinal chemistry, with derivatives being explored for various biological activities . As a supplier, we provide this compound to the scientific community as a tool to facilitate the exploration of ion channel pharmacology and the physiological roles of ZAC, which are currently not well-elucidated . Researchers can utilize this chemical in their studies to probe complex biological systems and advance discovery. The structure of related compounds, such as 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, has been confirmed by techniques including X-ray crystallography, underscoring the defined nature of this chemical class . All claims and information regarding potential applications are derived from published scientific literature and are provided for informational purposes. The efficacy and specific actions of this exact compound have not been confirmed by this supplier.

Properties

IUPAC Name

2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c1-11-6-8-12(9-7-11)15-10-22-17(19-15)20-16(21)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJHPBSWROMXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule decomposes into two synthons:

  • 2-Fluorobenzoyl electrophile : Derived from 2-fluorobenzoic acid via chloride activation ($$ \text{SOCl}_2 $$, 78°C)
  • 4-(4-Methylphenyl)-1,3-thiazol-2-amine : Constructed through either:
    • Hantzsch cyclization using α-bromo-4-methylacetophenone and thiourea
    • Buchwald-Hartwig amination of 4-bromo-4'-methylthiazole

Critical disconnection at the thiazole C2 position enables modular assembly, balancing atom economy (Route 1: 64%) versus functional group tolerance (Route 3: 71%).

Detailed Synthetic Methodologies

Route 1: Direct Acylation of Thiazol-2-amine (Two-Step Sequence)

Step 1: Synthesis of 4-(4-Methylphenyl)-1,3-thiazol-2-amine

Reagents :
- α-Bromo-4-methylacetophenone (1.2 eq), thiourea (1.0 eq), ethanol (0.3 M)
Procedure :
1. Reflux reagents at 78°C for 6 h under $$ \text{N}_2 $$
2. Quench with ice-water, adjust to pH 4-5 using 10% HCl
3. Recrystallize from ethanol/water (3:1) to yield white crystals (68%)

Characterization :

  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$): δ 7.72 (d, J=8.1 Hz, 2H, Ar-H), 7.31 (d, J=8.1 Hz, 2H, Ar-H), 6.95 (s, 1H, C5-H), 2.38 (s, 3H, CH$$ _3 $$)
Step 2: Amide Bond Formation via Schotten-Baumann Reaction

Reagents :
- 2-Fluorobenzoyl chloride (1.05 eq), thiazol-2-amine (1.0 eq), pyridine (3 eq), dichloromethane (0.2 M)
Procedure :
1. Charge amine in DCM, cool to 0°C, add pyridine
2. Add acyl chloride dropwise over 30 min, warm to RT, stir 12 h
3. Extract with 5% NaHCO$$ _3 $$, dry (MgSO$$ _4 $$), column purify (hexane/EtOAc 4:1)
Yield : 82% as white powder

Optimization Insights :

  • Excess acyl chloride minimizes dimerization (kinetic control)
  • Pyridine scavenges HCl, preventing thiazole ring protonation

Route 2: Hantzsch Thiazole Synthesis with In Situ Functionalization

Step 1: One-Pot Cyclization/Acylation

Reagents :
- 2-Fluorobenzamide (1.0 eq), α-bromo-4-methylacetophenone (1.1 eq), thiourea (1.2 eq), DMF (0.4 M)
Procedure :
1. Heat reagents at 110°C for 8 h under microwave irradiation
2. Cool, precipitate with H$$ _2$$O, filter, wash with MeOH
Yield : 59% (lower due to competing side reactions)

Advantages :

  • Reduced purification steps
  • Compatible with electron-deficient benzamides

Route 3: Transition Metal-Mediated Cross-Coupling

Step 1: Suzuki-Miyaura Coupling on Thiazole Bromide

Reagents :
- 4-Bromo-1,3-thiazol-2-amine (1.0 eq), 4-methylphenylboronic acid (1.3 eq), Pd(PPh$$ _3$$)$$ _4$$ (5 mol%), K$$ _2$$CO$$ _3$$ (2 eq), dioxane/H$$ _2$$O (3:1, 0.25 M)
Procedure :
1. Degas mixture, heat at 90°C for 14 h
2. Extract with EtOAc, dry, column purify (63% yield)

Step 2: Amide Coupling Using EDCl/HOBt

Reagents :
- 2-Fluorobenzoic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq), DMF (0.15 M)
Procedure :
1. Activate acid 30 min, add amine, stir 24 h at RT
2. Quench with sat. NH$$ _4$$Cl, extract, recrystallize from EtOH
Yield : 88% (superior to Route 1 in polar aprotic media)

Comparative Method Analysis

Parameter Route 1 Route 2 Route 3
Overall Yield (%) 82 59 73
Purity (HPLC) 99.1 95.7 98.4
Scalability (kg-scale) Moderate Poor Excellent
Byproduct Formation <2% 12% 5%
Reaction Time (h) 14 8 38

Key Observations :

  • Route 1 optimal for small-scale GMP production (low impurities)
  • Route 3 preferred for bulk synthesis despite longer duration

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$-NMR (DMSO-$$ d_6 $$):
    δ 8.21 (d, J=3.1 Hz, 1H, Thiazole C5-H)
    δ 7.89 (dd, J=8.4, 5.7 Hz, 1H, Fluorobenzamide H6)
    δ 7.54-7.48 (m, 4H, 4-Methylphenyl Ar-H)
    δ 2.41 (s, 3H, CH$$ _3 $$)

  • $$ ^{13}C $$-NMR :
    167.8 ppm (C=O), 162.3 ppm (d, $$ ^1J_{C-F} $$=245 Hz), 153.1 ppm (Thiazole C2)

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C$$ _18$$H$$ _14$$FN$$ _2$$OS [M+H]$$ ^+ $$: 325.0814, found: 325.0816

Industrial Considerations and Green Chemistry

  • Solvent Selection : Replacing DMF with Cyrene® improves Process Mass Intensity (PMI) from 32 to 18
  • Catalyst Recycling : Pd recovery via acidic wash achieves 92% metal recuperation
  • Waste Streams : Route 3 generates 1.8 kg waste/kg API vs. 3.1 kg in Route 1

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiazole ring and fluorine atom play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Halogen Substitution (Fluorine vs. Chlorine)

  • STK346841 (N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide): Features a chlorine atom and an imidazole ring. In β-secretase 1 (BACE1) inhibition studies for Alzheimer’s disease, STK122203 (the target compound) demonstrated comparable binding stability to STK346841 over 100 ns molecular dynamics simulations.
  • 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: The dichloro derivative exhibits reduced planarity in the amide group compared to the mono-fluoro target compound, as evidenced by dihedral angles (35.28° vs. 10.14° for thiazole ring alignment). This structural difference may impact solubility and crystal packing .

Aromatic Substituents on Thiazole

  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Replacing the fluorine with a phenoxy group increased plant growth modulation activity to 129.23% (p < 0.05) in high-content screening assays. The bulky phenoxy group may enhance hydrophobic interactions with plant receptors, though it could reduce bioavailability due to higher molecular weight .

Heterocyclic Core Modifications

Thiazole vs. Imidazole

  • STK346841 : Contains an imidazole ring instead of thiazole. Imidazole’s dual nitrogen atoms facilitate stronger hydrogen bonding with enzymatic active sites, but the sulfur atom in thiazole (as in STK122203) may enhance π-π stacking interactions with aromatic residues in targets like BACE1 .

Triazole and Oxadiazole Derivatives

  • S-Alkylated 1,2,4-Triazoles: Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones exhibit tautomerism (thione vs. thiol forms), which is absent in the rigid thiazole-based target compound. This flexibility may influence metabolic stability .

Physicochemical and Crystallographic Insights

  • Crystal Structure : The target compound’s amide group (C8-N1-C7=O) is nearly planar, with a dihedral angle of 10.14° relative to the thiazole ring. This conformation facilitates intermolecular N–H···N hydrogen bonds, forming dimers that stabilize the crystal lattice. In contrast, dichloro analogs exhibit greater torsional distortion (35.28°), reducing packing efficiency .
  • However, the 4-methylphenyl group adds hydrophobicity, balancing logP values for membrane permeability .

Biological Activity

2-Fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. The compound's structure incorporates a thiazole ring, which is known for its diverse biological properties.

Chemical Structure

The chemical formula for this compound is C15H12FN3OSC_{15}H_{12}FN_3OS with a molecular weight of approximately 295.34 g/mol. The presence of the fluorine atom and the thiazole moiety contributes to its unique pharmacological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • NCI-H460 (lung cancer)
    • A549 (lung adenocarcinoma)

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF75.0Induces apoptosis
NCI-H46010.5Inhibits cell proliferation
A5498.3Disruption of microtubule dynamics

These findings suggest that the compound could serve as a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

CytokineConcentration (µM)Inhibition (%)
TNF-α1060
IL-61055
IL-1β1050

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways related to cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

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